molecular formula C12H10ClN3O4 B1427958 1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1291958-63-8

1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1427958
M. Wt: 295.68 g/mol
InChI Key: NRTZROABHGJTIY-UHFFFAOYSA-N
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Description

The compound “1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H10ClN3O4 . It has a molecular weight of 295.68 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.68 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Triazole Systems : A study by Buckle, Outred, and Rockell (1981) involved the synthesis of aryloxytriazolecarboxylates, leading to the formation of novel triazole systems like 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole. These compounds have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).

  • Facilitating Nucleophilic Substitution Reactions : The research by Pokhodylo, Matiychuk, and Obushak (2010) demonstrated the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction. This process involves a [3 + 2] cyclocondensation reaction, which is significant in creating compounds with potential biological applications (Pokhodylo, Matiychuk, & Obushak, 2010).

  • Ring-Chain Tautomerism Exploration : In 2022, Pokhodylo and Obushak synthesized 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, exploring the concept of ring-chain tautomerism in such compounds. This research offers insights into the chemical behavior of triazole derivatives, which could be relevant in various scientific fields (Pokhodylo & Obushak, 2022).

  • Synthesis of Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates : The study by Pokhodylo, Shyyka, and Obushak (2018) focused on the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, providing a method for creating compounds that can be useful in condensation reactions. This process is relevant in developing new chemical entities (Pokhodylo, Shyyka, & Obushak, 2018).

  • π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) on triazole derivatives incorporating an α-ketoester functionality indicated the presence of O⋯π-hole tetrel bonding interactions. These findings are significant in the context of molecular interactions and could have implications in material science and molecular design (Ahmed et al., 2020).

  • Microwave-Promoted Synthesis and Biological Activity : Özil et al. (2015) demonstrated the synthesis of fused and non-fused 1,2,4-triazole derivatives, exploring their antimicrobial, anti-lipase, and antiurease activities. Such studies are crucial in discovering new drugs and biological agents (Özil, Bodur, Ülker, & Kahveci, 2015).

properties

IUPAC Name

1-[2-(2-chloro-4-formylphenoxy)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c13-9-5-8(7-17)1-2-11(9)20-4-3-16-6-10(12(18)19)14-15-16/h1-2,5-7H,3-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTZROABHGJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCCN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

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